(S)-Glycidol
Overview
Description
(S)-Glycidol, also known as (S)-2,3-epoxypropanol, is an organic compound with the molecular formula C3H6O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (S)-enantiomer of glycidol is of particular interest due to its applications in various fields, including chemistry, biology, and medicine. Glycidol is a colorless, viscous liquid that is soluble in water and many organic solvents. It is commonly used as an intermediate in the synthesis of other chemicals and as a stabilizer for natural oils and vinyl polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Glycidol can be synthesized through several methods, including the epoxidation of allyl alcohol and the ring-opening of glycidyl ethers. One common method involves the asymmetric epoxidation of allyl alcohol using a chiral catalyst. This process typically requires a catalyst such as titanium isopropoxide and a chiral ligand, along with an oxidizing agent like tert-butyl hydroperoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.
Industrial Production Methods: In industrial settings, this compound is often produced through the epoxidation of allyl alcohol using hydrogen peroxide as the oxidizing agent. This method is preferred due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a catalyst, such as a titanium silicate, to enhance the reaction rate and yield. The resulting this compound is then purified through distillation or other separation techniques to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-Glycidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glyceraldehyde or glycidic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1,2-propanediol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.
Polymerization: this compound can polymerize to form poly(glycidol), which is used in various applications, including drug delivery and biomedical materials.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, halides, and other nucleophiles under mild to moderate temperature and pressure conditions.
Major Products Formed:
Oxidation: Glyceraldehyde, glycidic acid.
Reduction: 1,2-Propanediol.
Substitution: Various substituted glycidol derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Glycidol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the preparation of chiral catalysts and ligands.
Biology: Employed in the study of enzyme mechanisms and as a substrate for various biochemical reactions. It is also used in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Used as a stabilizer for natural oils and vinyl polymers, as well as in the production of surfactants, resins, and adhesives.
Mechanism of Action
The mechanism of action of (S)-Glycidol involves its ability to undergo various chemical reactions, including epoxidation and nucleophilic substitution. The epoxide ring in this compound is highly reactive and can interact with nucleophiles, leading to the formation of various products. In biological systems, this compound can act as an alkylating agent, modifying nucleophilic sites in proteins and nucleic acids. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
(S)-Glycidol is similar to other epoxides, such as ethylene oxide and propylene oxide, in terms of its reactivity and chemical properties. its chiral nature sets it apart, making it valuable in the synthesis of enantiomerically pure compounds. Other similar compounds include:
Ethylene Oxide: A simpler epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Used in the production of polyurethanes and as a fumigant.
Epichlorohydrin: Used in the production of epoxy resins and as a cross-linking agent.
The uniqueness of this compound lies in its chirality, which allows for the synthesis of enantiomerically pure compounds, making it highly valuable in pharmaceutical and fine chemical synthesis.
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKINSOISVBQLD-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318083 | |
Record name | (-)-Glycidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-23-7 | |
Record name | (-)-Glycidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60456-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Glycidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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